molecular formula C9H10O4 B1257337 Methyl 2,4-dihydroxy-5-methylbenzoate

Methyl 2,4-dihydroxy-5-methylbenzoate

Cat. No.: B1257337
M. Wt: 182.17 g/mol
InChI Key: ADAYLBXFCVGNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dihydroxy-5-methylbenzoate is a substituted methyl benzoate derivative featuring hydroxyl groups at the 2- and 4-positions and a methyl group at the 5-position of the aromatic ring. Its structure allows for diverse functionalization, such as amidation or nitration, to modulate physicochemical properties and biological activity . Crystallographic studies confirm its planar aromatic core stabilized by intramolecular hydrogen bonding between adjacent hydroxyl and ester groups, influencing solubility and stability .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2,4-dihydroxy-5-methylbenzoate

InChI

InChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4,10-11H,1-2H3

InChI Key

ADAYLBXFCVGNKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)O)C(=O)OC

Synonyms

methyl 2,4-dihydroxy-5-methylbenzoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The compound’s structural analogues differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents (Position) Key Structural Differences Physicochemical Impact
Methyl 2,4-dihydroxy-5-methylbenzoate 2,4-OH; 5-CH₃ Reference compound Moderate polarity, higher solubility in polar solvents
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (A100789) 2-OH; 3-NO₂; 5-Br Nitro and bromo groups introduce strong electron-withdrawing effects Increased acidity, reduced thermal stability
2,4-Dihydroxy-5-nitrobenzoic acid (A243554) 2,4-OH; 5-NO₂; free carboxylic acid Carboxylic acid vs. methyl ester Higher acidity (pKa ~2.5), lower lipid solubility
Methyl 2-hydroxy-6-methoxybenzoate (A147246) 2-OH; 6-OCH₃ Methoxy at 6-position vs. 5-CH₃ Enhanced steric hindrance, altered hydrogen-bonding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) significantly reduce electron density on the aromatic ring, increasing acidity and reactivity toward nucleophilic substitution .
  • Methyl ester vs. carboxylic acid : Esterification improves lipid solubility and bioavailability compared to free acids, critical for drug design .
  • Substituent position : The 5-methyl group in the title compound minimizes steric clashes compared to bulkier substituents (e.g., 6-methoxy), favoring planar molecular packing in crystals .
Crystallographic and Stability Data
  • Hydrogen Bonding : Intramolecular O–H···O bonds between the 2-OH and ester carbonyl stabilize the title compound’s conformation, a feature absent in analogues with meta-substituted hydroxyl groups (e.g., Methyl 2-hydroxy-6-nitrobenzoate) .
  • Thermal Stability : The 5-methyl group contributes to higher thermal stability (decomposition >200°C) compared to nitro-substituted analogues (e.g., decomposition ~150°C for A100789) .

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